molecular formula C24H28N4O2S B2410807 7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione CAS No. 883818-97-1

7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

Cat. No.: B2410807
CAS No.: 883818-97-1
M. Wt: 436.57
InChI Key: HVHRQDQWMGSTJW-UHFFFAOYSA-N
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Description

7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is a complex organic compound with the molecular formula C24H28N4O2S. This compound is part of the purine family, which is known for its significant biological and pharmacological properties. The presence of a naphthalen-1-ylmethylsulfanyl group attached to the purine ring system makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 1,3-dimethylxanthine with hexyl bromide to introduce the hexyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s purine core allows it to mimic or inhibit natural purine substrates, affecting various biochemical pathways. The naphthalen-1-ylmethylsulfanyl group may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione stands out due to its unique combination of a hexyl chain and a naphthalen-1-ylmethylsulfanyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for specialized research applications .

Properties

CAS No.

883818-97-1

Molecular Formula

C24H28N4O2S

Molecular Weight

436.57

IUPAC Name

7-hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C24H28N4O2S/c1-4-5-6-9-15-28-20-21(26(2)24(30)27(3)22(20)29)25-23(28)31-16-18-13-10-12-17-11-7-8-14-19(17)18/h7-8,10-14H,4-6,9,15-16H2,1-3H3

InChI Key

HVHRQDQWMGSTJW-UHFFFAOYSA-N

SMILES

CCCCCCN1C2=C(N=C1SCC3=CC=CC4=CC=CC=C43)N(C(=O)N(C2=O)C)C

solubility

not available

Origin of Product

United States

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